molecular formula C7H12O3 B1531404 2-(1-Methoxycyclobutyl)acetic acid CAS No. 1445951-81-4

2-(1-Methoxycyclobutyl)acetic acid

Cat. No.: B1531404
CAS No.: 1445951-81-4
M. Wt: 144.17 g/mol
InChI Key: VXTNKQXAIZLXRP-UHFFFAOYSA-N
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Description

2-(1-Methoxycyclobutyl)acetic acid (molecular formula C₇H₁₂O₃, InChIKey: VXTNKQXAIZLXRP-UHFFFAOYSA-N) is a cyclobutane-containing carboxylic acid derivative. Its structure features a methoxy-substituted cyclobutyl ring attached to an acetic acid moiety via a methylene bridge. The compound’s SMILES notation, COC1(CCC1)CC(=O)O, highlights the methoxy group at the 1-position of the cyclobutane ring and the carboxylic acid group . Predicted collision cross-section (CCS) values for its adducts, such as [M+H]⁺ (131.5 Ų) and [M-H]⁻ (128.4 Ų), suggest a compact molecular geometry, likely influenced by the rigid cyclobutane ring .

Properties

IUPAC Name

2-(1-methoxycyclobutyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-10-7(3-2-4-7)5-6(8)9/h2-5H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTNKQXAIZLXRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methoxycyclobutyl)acetic acid typically involves the reaction of cyclobutanone with methanol in the presence of an acid catalyst to form 1-methoxycyclobutanol. This intermediate is then oxidized to this compound using an oxidizing agent such as potassium permanganate or chromium trioxide .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methoxycyclobutyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(1-Methoxycyclobutyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. Detailed studies on its mechanism of action are still ongoing .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Cyclobutane Ring

Table 1: Comparison of Cyclobutane Derivatives

Compound Name Molecular Formula Substituents Molecular Weight (Da) Predicted CCS [M+H]⁺ (Ų) Key Features
2-(1-Methoxycyclobutyl)acetic acid C₇H₁₂O₃ -OCH₃ at C1 144.08 131.5 Rigid cyclobutane, polar methoxy group
2-Amino-2-(1-methoxycyclobutyl)acetic acid C₇H₁₃NO₃ -OCH₃ at C1, -NH₂ at C2 159.09 139.0 Amino group enhances polarity; higher CCS due to increased size
2,2-Difluoro-2-(1-methoxycyclobutyl)acetic acid C₇H₁₀F₂O₃ -OCH₃ at C1, -F₂ at C2 180.16* N/A Fluorine atoms increase electronegativity and lipophilicity
2-[1-(4-Methoxyphenyl)cyclobutyl]acetic acid C₁₃H₁₆O₃ -Ph-OCH₃ at C1 220.27 N/A Aromatic ring introduces π-π interactions

*Calculated molecular weight based on formula.

Structural Insights :

  • Amino Substitution: The amino derivative (C₇H₁₃NO₃) exhibits a higher CCS (139.0 Ų) compared to the parent compound (131.5 Ų), likely due to the bulkier -NH₂ group increasing steric hindrance .
  • Fluorine Substitution : The difluoro analog (C₇H₁₀F₂O₃) lacks CCS data but is expected to exhibit altered solubility and metabolic stability due to fluorine’s electronegativity .
Cyclohexane and Benzofuran Analogs

Table 2: Comparison with Larger Ring Systems

Compound Name Molecular Formula Ring System Molecular Weight (Da) Key Applications
2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic acid C₁₀H₁₇NO₃ Cyclohexane 199.25 Neurological studies, protein interactions
2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid C₁₉H₂₄O₃S Benzofuran + cyclohexane 332.46 Crystal engineering; hydrogen-bonded dimers

Key Differences :

  • Cyclohexane Derivatives: The cyclohexyl analog (C₁₀H₁₇NO₃) has a larger, more flexible ring, enabling conformational diversity. Its amide group (-NHCO-) facilitates hydrogen bonding in biological systems .
  • Benzofuran Derivatives : The benzofuran-containing compound (C₁₉H₂₄O₃S) forms stable O–H∙∙O hydrogen-bonded dimers in crystals, a feature absent in the cyclobutane parent due to steric constraints .
Halogenated and Aromatic Derivatives

Table 3: Halogen-Substituted Analogs

Compound Name Molecular Formula Substituents Molecular Weight (Da) Structural Impact
2-(3-Bromo-4-methoxyphenyl)acetic acid C₉H₉BrO₃ -Br, -OCH₃ on phenyl ring 245.08 Electron-withdrawing Br increases acidity; dihedral angle = 78.15° between phenyl and acetic acid
This compound C₇H₁₂O₃ -OCH₃ on cyclobutane 144.08 Methoxy group donates electrons, stabilizing the cyclobutane ring

Electronic Effects :

  • The bromine atom in C₉H₉BrO₃ causes significant angle distortions (C–C–C = 121.5° vs. 118.2° for -OCH₃), reflecting its electron-withdrawing nature. This contrasts with the electron-donating methoxy group in the cyclobutane parent .

Biological Activity

2-(1-Methoxycyclobutyl)acetic acid, a compound characterized by its unique substitution pattern, has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves:

  • Formation of Intermediate : Cyclobutanone reacts with methanol in the presence of an acid catalyst to yield 1-methoxycyclobutanol.
  • Oxidation : The intermediate is subsequently oxidized using potassium permanganate or chromium trioxide to produce the final compound.

The biological activity of this compound is attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that it may modulate biochemical pathways by binding to molecular targets, thereby altering their activity.

Potential Therapeutic Effects

Research indicates several potential therapeutic applications:

  • Anti-inflammatory Activity : The compound has shown promise in reducing inflammation in preliminary models.
  • Antimicrobial Properties : Studies suggest it may possess activity against certain pathogens, although detailed investigations are ongoing.

Case Studies and Research Findings

StudyFindings
Study 1: Anti-inflammatory Effects In vitro studies demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in macrophages.
Study 2: Antimicrobial Activity The compound exhibited inhibitory effects against various bacterial strains, suggesting potential as a novel antimicrobial agent.
Study 3: Enzyme Interaction Research indicated that the compound interacts with cyclooxygenase enzymes, potentially influencing pain and inflammatory pathways.

Comparative Analysis

When compared to structurally similar compounds, such as 2-(2-Methoxycyclobutyl)acetic acid and 1-Methoxycyclobutyl acetic acid, this compound demonstrates unique biological properties due to its specific substitution pattern.

CompoundStructural FeaturesNotable Biological Activity
This compoundContains a methoxy group on the cyclobutane ringAnti-inflammatory, antimicrobial
2-(2-Methoxycyclobutyl)acetic acidDifferent substitution patternLimited biological data
1-Methoxycyclobutyl acetic acidLacks acetic acid moietyMinimal activity reported

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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